molecular formula C22H27N3O B7173747 1-Phenyl-3-[4-(2-phenylethyl)piperazin-1-yl]pyrrolidin-2-one

1-Phenyl-3-[4-(2-phenylethyl)piperazin-1-yl]pyrrolidin-2-one

Cat. No.: B7173747
M. Wt: 349.5 g/mol
InChI Key: PKGBBBMYKXTWGN-UHFFFAOYSA-N
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Description

1-Phenyl-3-[4-(2-phenylethyl)piperazin-1-yl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core, a phenyl group, and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-[4-(2-phenylethyl)piperazin-1-yl]pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a bromine atom is replaced by the piperazine derivative . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include stringent control of reaction conditions such as temperature, pressure, and pH to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-[4-(2-phenylethyl)piperazin-1-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenated compounds and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-Phenyl-3-[4-(2-phenylethyl)piperazin-1-yl]pyrrolidin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-[4-(2-phenylethyl)piperazin-1-yl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as ion channels or receptors. This interaction can modulate the activity of these targets, leading to various pharmacological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-3-[4-(2-phenylethyl)piperazin-1-yl]pyrrolidin-2-one is unique due to its combination of a pyrrolidinone core, a phenyl group, and a piperazine moiety

Properties

IUPAC Name

1-phenyl-3-[4-(2-phenylethyl)piperazin-1-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O/c26-22-21(12-14-25(22)20-9-5-2-6-10-20)24-17-15-23(16-18-24)13-11-19-7-3-1-4-8-19/h1-10,21H,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGBBBMYKXTWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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